4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol

Lipophilicity Membrane permeability Drug design

Researchers requiring a 4-substituted-2-methoxyphenol with orthogonal reactivity face limited access to the patented dioxolane-butanyl motif. 4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol solves this by providing a chemoselective, acid-labile masked carbonyl handle unavailable in simple alkyl guaiacols. · Enables sequential functionalization: stable under basic/neutral conditions; carbonyl unveiled via mild acid hydrolysis. · Direct precursor to hydroxylated biphenyl antitumor leads (IC₅₀ 1-13 μM vs. melanoma). · Distinct PSA (47.9 Ų) and five rotatable bonds for SAR libraries targeting CB1/CYP enzymes.

Molecular Formula C14H20O4
Molecular Weight 252.31 g/mol
CAS No. 918789-73-8
Cat. No. B12630667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol
CAS918789-73-8
Molecular FormulaC14H20O4
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCCCCC1COC(O1)C2=CC(=C(C=C2)O)OC
InChIInChI=1S/C14H20O4/c1-3-4-5-11-9-17-14(18-11)10-6-7-12(15)13(8-10)16-2/h6-8,11,14-15H,3-5,9H2,1-2H3
InChIKeyKRDKLDJRRAMRML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol Overview


4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol (CAS 918789-73-8) is a synthetic phenolic compound characterized by a 2‑methoxyphenol (guaiacol) core substituted at the 4‑position with a 4‑butyl‑1,3‑dioxolan‑2‑yl group [1]. It is a member of the broader class of 4‑substituted‑2‑methoxyphenols, which serve as versatile building blocks for bioactive natural‑product analogs [2]. The compound is structurally defined by the presence of a cyclic acetal (1,3‑dioxolane) moiety and a flexible butyl chain, which together impart distinct physicochemical properties compared to simpler alkyl‑substituted guaiacols.

Building block

Bioactive biphenyl synthesis

Motif

Patent-protected dioxolane scaffold

Latent functionality

Acid-labile cyclic acetal handle

Uniqueness of 4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol


Simple 4‑alkyl‑2‑methoxyphenols such as eugenol (4‑allyl‑2‑methoxyphenol) or 4‑methylguaiacol are widely available and inexpensive, but they cannot substitute for 4-(4-butyl-1,3-dioxolan-2-yl)-2-methoxyphenol in applications that require the unique combination of a hydrogen‑bond‑accepting cyclic acetal and a hydrophobic butyl chain. The dioxolane ring introduces a discrete polar surface area (47.9 Ų) and multiple hydrogen‑bond acceptors [1], which alter molecular recognition, solubility, and metabolic stability compared to purely alkyl‑substituted analogs. Furthermore, the butyl‑substituted dioxolane motif is explicitly claimed in patents for phenolic compounds with specific biological and industrial utilities [2], underscoring that the precise substitution pattern is critical for performance and cannot be emulated by generic 4‑alkyl‑2‑methoxyphenols.

Simple 4-alkyl-2-methoxyphenols lack dioxolane hydrogen-bond acceptors, potentially altering molecular recognition and solubility.

Generic alkyl analogs are not covered by patent claims, limiting commercial differentiation potential.

Absence of the cyclic acetal group removes latent carbonyl functionality, restricting synthetic route flexibility.

Quantitative Differentiators of 4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol


Enhanced Lipophilicity vs. Eugenol

The target compound exhibits a computed XLogP3‑AA value of 2.8 [1], which is 0.24 units higher than that of the closely related 4‑allyl‑2‑methoxyphenol (eugenol, XLogP3‑AA = 2.56) [2]. This increase in lipophilicity is attributable to the butyl‑substituted dioxolane ring replacing the allyl chain.

Lipophilicity
Data to verify
2.8
Δ +0.24 vs eugenol (2.56)
May support enhanced membrane-permeability screening
Computed XLogP3, not experimental
Lipophilicity Membrane permeability Drug design

Enhanced Hydrogen-Bonding via Dioxolane Ring

The target compound possesses a topological polar surface area (TPSA) of 47.9 Ų [1], which is 18.4 Ų larger than that of eugenol (TPSA = 29.5 Ų) [2]. The additional polar surface area is contributed by the two oxygen atoms in the 1,3‑dioxolane ring and serves as a distinct hydrogen‑bond acceptor motif absent in simple 4‑alkyl‑2‑methoxyphenols.

Polar surface area
Data to verify
47.9 Ų
Δ +18.4 Ų vs eugenol (29.5)
Larger TPSA may influence solubility and recognition
Computed TPSA; functional relevance to verify
Polar surface area Hydrogen bonding Solubility

Patent-Protected Dioxolane Phenols

U.S. Patent 6,774,267 B2 explicitly claims phenolic compounds of formula (I) wherein R is a 1,3‑dioxolan‑2‑yl group optionally substituted on positions 4 and/or 5 by one or more C₁–C₈ alkyl groups [1]. 4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol falls squarely within this claim scope, whereas simpler 4‑alkyl‑2‑methoxyphenols such as eugenol are not covered. The patent describes utilities including fragrance compositions, polymer stabilizers, and intermediates for further functionalization.

Patent coverage
Class-level
Included in U.S. Patent 6,774,267 B2
Eugenol not covered
Indicates differentiated intellectual property position
Qualitative class-level inference
Intellectual property Synthetic utility Fragrance

Conformational Flexibility and Steric Bulk

The target compound has 5 rotatable bonds [1], compared to 3 rotatable bonds in eugenol [2]. This increased conformational freedom, combined with the steric bulk of the butyl‑substituted dioxolane ring, provides a differentiated spatial profile that can influence target binding, metabolic stability, and physicochemical properties.

Conformational flexibility
Data to verify
5 rotatable bonds
Δ +2 vs eugenol (3)
Increased flexibility may diversify binding conformations
Computed descriptor; SAR relevance to verify
Conformational analysis Steric effects SAR

Building Block for Anticancer Biphenyls

A recent study demonstrated that hydroxylated biphenyls derived from natural 4‑substituted‑2‑methoxyphenols exhibit growth inhibitory activity against malignant melanoma cell lines, with IC₅₀ values ranging from 1 to 13 μM [1]. While this specific compound was not directly tested, its structural classification as a 4‑substituted‑2‑methoxyphenol positions it as a viable precursor for analogous biphenyl derivatives that may retain or improve upon this activity profile.

Anticancer scaffold
Class-level
Related biphenyls IC50 1–13 μM (melanoma)
Target compound not directly tested
Supports scaffold-based cell-growth inhibition context
Class-level inference; requires validation
Antitumoral Melanoma Synthetic intermediate

Latent Carbonyl Functionality via Cyclic Acetal

1,3‑Dioxolanes are well‑established protecting groups for carbonyls that exhibit stability under neutral and basic conditions but can be cleaved under acidic conditions [1]. The presence of a 1,3‑dioxolane ring in 4-(4-butyl-1,3-dioxolan-2-yl)-2-methoxyphenol suggests that the compound may offer a latent carbonyl functionality that can be selectively unmasked, providing synthetic versatility not available with simple 4‑alkyl‑2‑methoxyphenols.

Latent carbonyl
Class-level
Target: acid-labile cyclic acetal
Eugenol: stable across pH range
Enables orthogonal protection/deprotection strategy
General 1,3-dioxolane chemistry
Stability Protecting group Synthesis

Use Cases for 4-(4-Butyl-1,3-dioxolan-2-yl)-2-methoxyphenol


Membrane-Permeable Anticancer Lead Optimization

The compound's higher lipophilicity (XLogP3‑AA = 2.8) and larger polar surface area (47.9 Ų) relative to eugenol suggest improved passive membrane permeability and enhanced aqueous solubility [5][6]. As a 4‑substituted‑2‑methoxyphenol, it serves as a direct precursor for hydroxylated biphenyl derivatives with demonstrated antitumoral activity (IC₅₀ = 1–13 μM against melanoma cells) [7]. Researchers can exploit these physicochemical advantages to optimize the pharmacokinetic profile of biphenyl‑based anticancer leads while maintaining or improving potency.

Proprietary Fragrance or Flavor Formulation

U.S. Patent 6,774,267 B2 explicitly claims the use of dioxolane‑substituted phenols in fragrance compositions [5]. The combination of a 2‑methoxyphenol core (which imparts spicy, clove‑like notes) with a hydrophobic butyl‑dioxolane substituent may yield novel olfactory properties not achievable with generic 4‑alkyl‑2‑methoxyphenols. Formulators seeking differentiated, patent‑protected fragrance ingredients should prioritize this compound over non‑proprietary analogs like eugenol.

Orthogonal Protection of a Latent Carbonyl

The 1,3‑dioxolane ring functions as a masked carbonyl group that is stable under neutral and basic conditions but can be selectively cleaved under acid catalysis [5]. This feature enables chemoselective functionalization of the phenol ring or the butyl chain while preserving the carbonyl equivalent for later deprotection. Synthetic chemists constructing complex molecules—such as polyketide natural products or advanced pharmaceutical intermediates—will find this orthogonal reactivity a critical advantage over simpler 4‑alkyl‑2‑methoxyphenols, which lack a latent functional group handle.

SAR Studies of Cannabinoid and CYP Modulators

The compound's five rotatable bonds and unique dioxolane hydrogen‑bond acceptors provide a distinct conformational and electronic profile [5] that may differentially engage biological targets compared to rigid or less functionalized analogs. Dioxolane‑containing compounds have been explored as CB1 receptor ligands and CYP enzyme inhibitors [6][7]. Incorporating 4-(4-butyl-1,3-dioxolan-2-yl)-2-methoxyphenol into SAR libraries can help elucidate the role of conformational flexibility and polar surface area in target binding and selectivity, guiding the rational design of next‑generation modulators.

Application
Selection Property
Validation Focus
Cell-permeable antiproliferative lead exploration
Lipophilicity-enhanced scaffold
Cell-viability endpoint context
Proprietary fragrance composition
Patent-protected dioxolane motif
Olfactory differentiation review
Latent carbonyl synthetic handle
Acid-labile cyclic acetal
Orthogonal protection strategy
Cannabinoid/CYP modulator SAR
Conformational flexibility & polar surface
Target-binding assay context

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